REACTION_CXSMILES
|
[C:1]([N:6]1[C:10](=[O:11])[C:9]2=[CH:12][CH:13]=[CH:14][CH:15]=[C:8]2[C:7]1=[O:16])(OCC)=O.[S:17]1[CH:21]=[CH:20][CH:19]=[C:18]1[CH2:22]CN>C(O)C>[S:17]1[CH:21]=[CH:20][CH:19]=[C:18]1[CH2:22][CH2:1][N:6]1[C:7](=[O:16])[C:8]2=[CH:15][CH:14]=[CH:13][CH:12]=[C:9]2[C:10]1=[O:11]
|
Name
|
|
Quantity
|
4.93 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)N1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
2.75 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)CCN
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
was stirred for 20-25 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitated product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold methanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The product obtained (5.45 g)
|
Type
|
CUSTOM
|
Details
|
was used in the next step without purification
|
Reaction Time |
22.5 (± 2.5) h |
Name
|
|
Type
|
|
Smiles
|
S1C(=CC=C1)CCN1C(C=2C(C1=O)=CC=CC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |